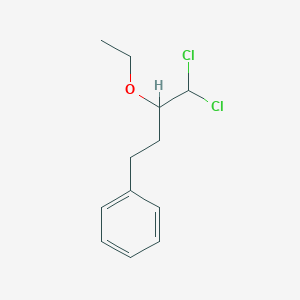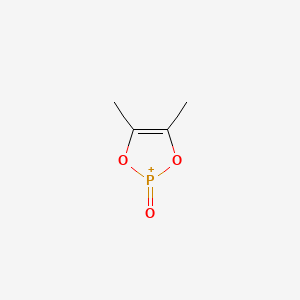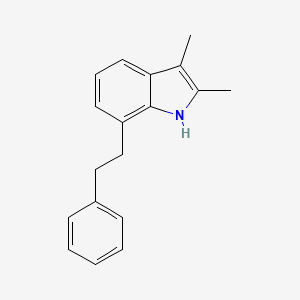![molecular formula C12H17NO2 B14391091 Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester CAS No. 88343-38-8](/img/structure/B14391091.png)
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester, also known as ethyl N-(2-isopropylphenyl)carbamate, is an organic compound with the molecular formula C12H17NO2. It is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group attached to the carbamate moiety. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester typically involves the reaction of 2-isopropylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-isopropylaniline+ethyl chloroformate→ethyl N-(2-isopropylphenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. The product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: The isopropyl group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester group.
Substitution: Reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Hydrolysis: Formation of 2-isopropylphenylcarbamic acid.
Substitution: Formation of substituted derivatives, such as nitro or halogenated compounds.
Oxidation: Formation of 2-isopropylphenyl alcohol or 2-isopropylphenyl ketone.
科学的研究の応用
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can lead to the modulation of biochemical pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
Carbamic acid, [2-(1-methylethyl)phenyl]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Carbamic acid, [2-(1-methylethyl)phenyl]-, isopropyl ester: Similar structure but with an isopropyl ester group.
Uniqueness
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility, stability, and overall efficacy in various applications compared to its analogs.
特性
CAS番号 |
88343-38-8 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
ethyl N-(2-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)13-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChIキー |
PBUJWBSHZQJNSU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC=CC=C1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


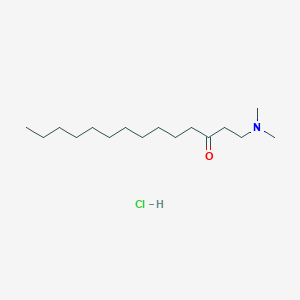
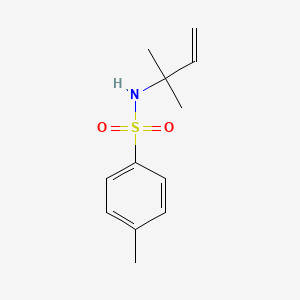
![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)


![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
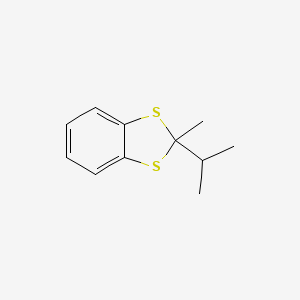

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
